molecular formula C13H13FN2O2 B3021268 Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate CAS No. 943863-69-2

Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B3021268
CAS No.: 943863-69-2
M. Wt: 248.25 g/mol
InChI Key: XGXNILPHEHLPMZ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group, a methyl group, and an ethyl ester group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves the condensation of 4-fluorophenylhydrazine with ethyl acetoacetate, followed by cyclization and esterification reactions. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reactions are usually carried out under reflux conditions in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and environmentally friendly solvents and reagents to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrazoles .

Mechanism of Action

The mechanism of action of Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions modulate the activity of the target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. The combination of the fluorophenyl group and the pyrazole ring enhances its potential as a versatile scaffold in drug discovery and materials science .

Properties

IUPAC Name

ethyl 5-(4-fluorophenyl)-2-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c1-3-18-13(17)12-8-11(15-16(12)2)9-4-6-10(14)7-5-9/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXNILPHEHLPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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